molecular formula C10H20N2OS B2574965 2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1623549-71-2

2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2574965
CAS No.: 1623549-71-2
M. Wt: 216.34
InChI Key: AQRZDSIVZJKIBO-UHFFFAOYSA-N
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Description

2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C10H20N2OS and a molecular weight of 216.35 g/mol, is known for its unique chemical structure that includes a pyrrolidine ring and a methylsulfanyl group .

Preparation Methods

The synthesis of 2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one involves several steps. One common method includes the reaction of pyrrolidine with 2-chloro-N-(methylthio)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one stands out due to its unique combination of a pyrrolidine ring and a methylsulfanyl group. Similar compounds include:

Biological Activity

2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1623549-71-2, is a compound with a unique molecular structure that suggests potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry.

Structural Information

The compound has the following structural characteristics:

  • Molecular Formula : C10_{10}H20_{20}N2_2OS
  • SMILES : CN(CCSC)CC(=O)N1CCCC1
  • InChIKey : AQRZDSIVZJKIBO-UHFFFAOYSA-N

Given the presence of the pyrrolidine moiety and the methylsulfanyl group, the compound may interact with various biological targets:

  • Neurotransmitter Receptors : Compounds with similar structures often exhibit activity on neurotransmitter receptors, potentially influencing mood and cognition.
  • Antimicrobial Activity : The presence of sulfur in the side chain may enhance antimicrobial properties, as seen in other sulfur-containing compounds.
  • Cytotoxicity : Preliminary studies on structurally related compounds indicate potential cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

While direct studies on this compound are scarce, related compounds have shown significant antibacterial properties. For instance, a study on piperazine derivatives indicated that modifications to the pyrrolidine ring can enhance antibacterial efficacy against Gram-positive bacteria, including MRSA . This suggests that this compound could be evaluated for similar activity.

Neuropharmacological Effects

Research on piperidine and pyrrolidine derivatives has demonstrated their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . Given that this compound contains a pyrrolidine ring, it warrants investigation into its potential as a neuroactive agent.

Predicted Collision Cross Section (CCS)

The following table summarizes the predicted collision cross-section values for different adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+217.13692151.9
[M+Na]+239.11886159.1
[M+NH₄]+234.16346159.7
[M+K]+255.09280153.7
[M-H]-215.12236152.8

Properties

IUPAC Name

2-[methyl(2-methylsulfanylethyl)amino]-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-11(7-8-14-2)9-10(13)12-5-3-4-6-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRZDSIVZJKIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCSC)CC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623549-71-2
Record name 2-{methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
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